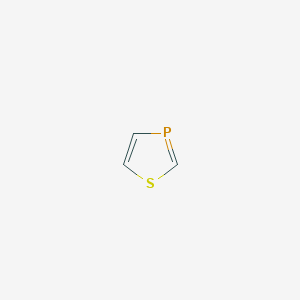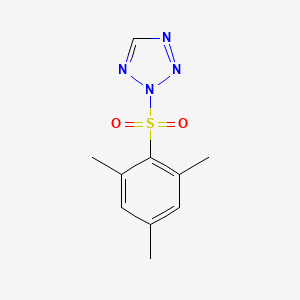![molecular formula C14H11NS B14319626 4-[(4-Methylphenyl)sulfanyl]benzonitrile CAS No. 104128-50-9](/img/structure/B14319626.png)
4-[(4-Methylphenyl)sulfanyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H11NS. It is characterized by the presence of a benzonitrile group attached to a sulfanyl group, which is further connected to a methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]benzonitrile typically involves the reaction of 4-methylthiophenol with 4-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of 4-[(4-Methylphenyl)sulfinyl]benzonitrile or 4-[(4-Methylphenyl)sulfonyl]benzonitrile.
Reduction: Formation of 4-[(4-Methylphenyl)sulfanyl]benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methylphenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group can undergo oxidation, affecting the redox state of the compound and influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methylphenyl)sulfinyl]benzonitrile
- 4-[(4-Methylphenyl)sulfonyl]benzonitrile
- 4-[(4-Methylphenyl)sulfanyl]benzylamine
Uniqueness
4-[(4-Methylphenyl)sulfanyl]benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and potential applications. Compared to its oxidized derivatives, it offers different chemical properties and biological activities, making it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
104128-50-9 |
|---|---|
Molekularformel |
C14H11NS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
4-(4-methylphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C14H11NS/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 |
InChI-Schlüssel |
XRIOVZOMWGRUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


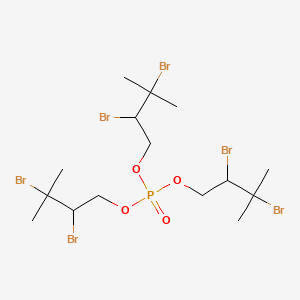
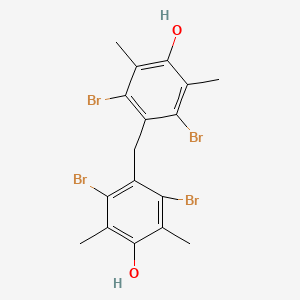

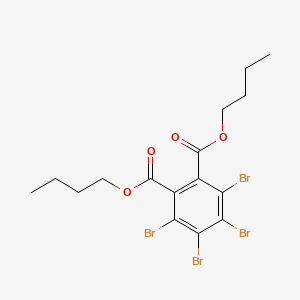
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)


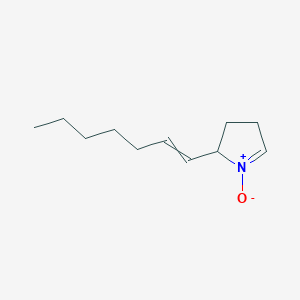
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
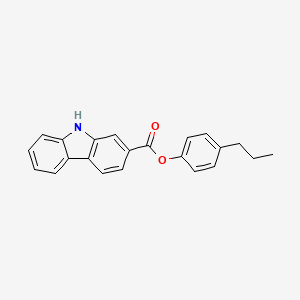
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
